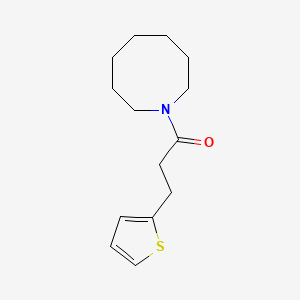![molecular formula C16H12BrClN2O B7499550 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)
5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. The compound has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been investigated for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide has shown promising antiviral activity against the hepatitis C virus.
Wirkmechanismus
The exact mechanism of action of 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide is not fully understood. However, studies have suggested that the compound may exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. It may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory effects of 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide may be due to its ability to inhibit the production of inflammatory cytokines. The antiviral activity of the compound may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide can affect various biochemical and physiological processes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. The compound has also been shown to inhibit the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide in lab experiments is its potential therapeutic applications. The compound has shown promising anticancer, anti-inflammatory, and antiviral properties, which could be useful in the development of new treatments for various diseases. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide. One potential direction is the development of new anticancer drugs based on the compound. Another direction is the investigation of the compound's potential use in the treatment of inflammatory diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Synthesemethoden
The synthesis of 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide involves the reaction of 2-chloro-5-bromo-benzoyl chloride with N-methyl-N-[(4-cyanophenyl)methyl]amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound as a white solid.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O/c1-20(10-12-4-2-11(9-19)3-5-12)16(21)14-8-13(17)6-7-15(14)18/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKNTHUCFSPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B7499468.png)







![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)



![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
